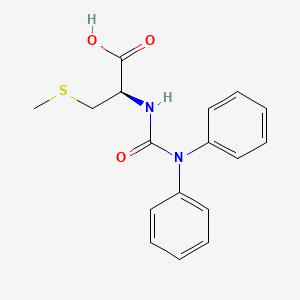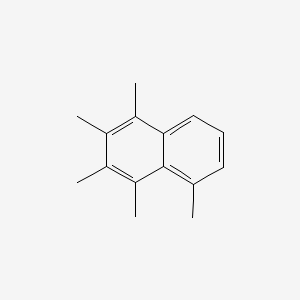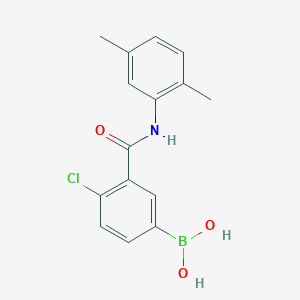
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura coupling: Formation of carbon-carbon bonds with aryl halides.
Protodeboronation: Removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalyst, base (K₂CO₃ or Na₂CO₃), solvent (THF or DMF), temperature (80-100°C)
Protodeboronation: Radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like methanol or ethanol
Major Products
Suzuki-Miyaura coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds without the boronic acid group
科学研究应用
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable covalent bonds with biological molecules.
Material Science: Utilized in the creation of advanced materials with specific properties, such as sensors and catalysts.
作用机制
The mechanism of action of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a chloro and a dimethylphenylcarbamoyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other boronic acids .
属性
分子式 |
C15H15BClNO3 |
|---|---|
分子量 |
303.5 g/mol |
IUPAC 名称 |
[4-chloro-3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI 键 |
YAJSYTKRXPIHLO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
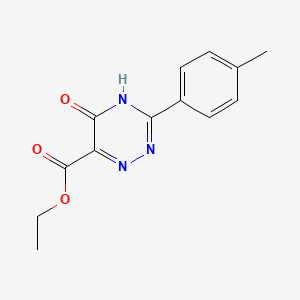

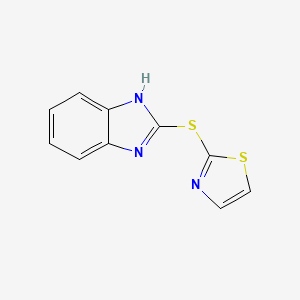
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
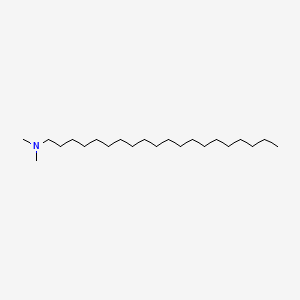
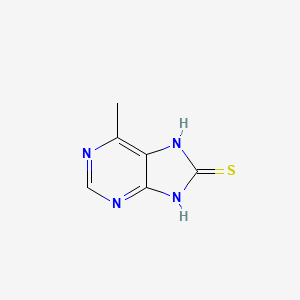
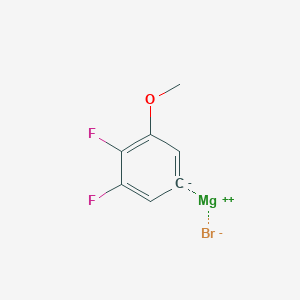

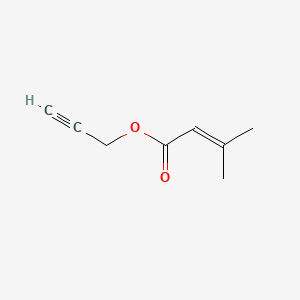

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
